molecular formula C11H14O2S B13624646 1-(3-Methylthiophen-2-yl)hexane-1,3-dione

1-(3-Methylthiophen-2-yl)hexane-1,3-dione

Cat. No.: B13624646
M. Wt: 210.29 g/mol
InChI Key: BTMOZDPMGKEMLC-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)hexane-1,3-dione is a β-diketone derivative characterized by a hexane-1,3-dione backbone substituted with a 3-methylthiophen-2-yl group. β-Diketones are versatile compounds widely used in coordination chemistry, organic synthesis, and materials science due to their chelating properties and reactivity in cyclocondensation reactions . The thiophene moiety in this compound introduces aromatic and electron-rich characteristics, which may influence its coordination behavior, solubility, and application in heterocyclic synthesis.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)hexane-1,3-dione

InChI

InChI=1S/C11H14O2S/c1-3-4-9(12)7-10(13)11-8(2)5-6-14-11/h5-6H,3-4,7H2,1-2H3

InChI Key

BTMOZDPMGKEMLC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=C(C=CS1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with hexane-1,3-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)hexane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methylthiophen-2-yl)hexane-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione () serves as a foundational scaffold for synthesizing heterocycles. For example, its reaction with thiophene-2-carbaldehyde yields 2-(thiophen-2-ylmethylene)cyclohexane-1,3-dione (). The methyl group on the thiophene ring in the target compound may increase steric hindrance, affecting reaction kinetics in cyclocondensation processes .

Fluorinated β-Diketones

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione () features a fluorinated aromatic substituent. Fluorination typically lowers pKa (predicted pKa = 9.06 for this compound) due to electron-withdrawing effects, enhancing enolate formation efficiency. In contrast, the methylthiophene group in the target compound is electron-donating, which may raise its pKa and reduce acidity compared to fluorinated analogs .

Coordination Complexes

Neutral terbium(III) tris-complexes with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione () demonstrate the utility of β-diketones in luminescent materials. The hexane-1,3-dione backbone in the target compound could similarly act as a ligand for lanthanides, but the absence of fluorinated groups might reduce its Lewis acidity and metal-binding strength compared to heptafluoro-substituted analogs .

Physical and Chemical Properties

Property 1-(3-Methylthiophen-2-yl)hexane-1,3-dione (Inferred) 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione 2-(Thiophen-2-ylmethylene)cyclohexane-1,3-dione
Molecular Weight ~208.27 (C₁₁H₁₂O₂S) 208.23 220.27 (C₁₁H₁₂O₂S)
Boiling Point ~100–120°C (1 Torr) 100–110°C (1 Torr) Not reported
pKa ~10–11 (estimated) 9.06 ~8–9 (typical for β-diketones)
Solubility Moderate in organic solvents High in polar aprotic solvents Low due to cyclohexane rigidity

Key Observations :

  • The methylthiophene group likely increases hydrophobicity compared to fluorophenyl analogs.
  • The absence of fluorination in the target compound results in higher pKa, making it less acidic than ’s derivative.

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